molecular formula C21H18N4OS B610028 PF-3644022

PF-3644022

カタログ番号: B610028
分子量: 374.5 g/mol
InChIキー: CMWRPDHVGMHLSZ-GFCCVEGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

PF-3644022 has a wide range of scientific research applications:

作用機序

PF-3644022は、MK2のATP結合部位を競合的に阻害することで効果を発揮します。この阻害は、炎症反応に関与する下流の標的のリン酸化と活性化を防ぎます。 この化合物は、MK3やPRAKも阻害し、炎症や細胞ストレスに関連するシグナル伝達経路をさらに調節します .

類似の化合物との比較

類似の化合物

This compoundの独自性

This compoundは、MK2阻害剤としての高い選択性と効力で際立っています。 TNFα産生の阻害能力と抗炎症作用により、炎症性疾患の研究や新しい治療薬の開発に貴重な化合物となっています .

生化学分析

Biochemical Properties

PF-3644022 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is an ATP-competitive inhibitor of MK2, with an IC50 of 5.2 nM and a Ki of 3 nM . It also inhibits MK3 and p38 regulated/activated kinase (PRAK) with IC50s of 53 nM and 5.0 nM, respectively .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It potently inhibits TNFα production in the human U937 monocytic cell line or peripheral blood mononuclear cells . It also blocks TNFα and IL-6 production in LPS-stimulated human whole blood .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with MK2, MK3, and PRAK. It exerts its effects at the molecular level by competitively inhibiting ATP, thereby affecting the function of these kinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It shows dose-dependent inhibition of chronic paw swelling measured on day 21 after 12 days of oral dosing .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It shows dose-dependent inhibition of chronic paw swelling in Lewis rats, with an ED50 value of 20 mg/kg .

準備方法

合成経路と反応条件

PF-3644022の合成には、重要な中間体の形成とその後の制御された条件下での反応を含む、複数のステップが含まれます。詳細な合成経路は機密情報ですが、一般的には以下のものが含まれます。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、収率とコスト効率が最適化されており、化合物が研究用途に必要な純度基準を満たしていることを保証します .

化学反応の分析

反応の種類

PF-3644022は、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件

形成される主な生成物

これらの反応から生成される主な生成物には、this compoundの酸化および還元誘導体、および潜在的に異なる生物活性を持つ置換アナログが含まれます .

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

    化学: キナーゼ阻害とシグナル伝達経路を研究するためのツール化合物として使用されます。

    生物学: さまざまな生物学的プロセスにおけるMK2の役割を調べるために、細胞アッセイで使用されます。

    医学: 炎症性疾患やがんにおける潜在的な治療効果について研究されています。

    産業: 新しい抗炎症薬やキナーゼ阻害剤の開発に使用されます

類似化合物との比較

Similar Compounds

Uniqueness of PF-3644022

This compound stands out due to its high selectivity and potency as an MK2 inhibitor. Its ability to inhibit TNFα production and its anti-inflammatory effects make it a valuable compound for studying inflammatory diseases and developing new therapeutic agents .

特性

IUPAC Name

(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-11-3-4-13(10-22-11)15-6-5-14-16(25-15)7-8-17-18(14)19-20(27-17)21(26)24-12(2)9-23-19/h3-8,10,12,23H,9H2,1-2H3,(H,24,26)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWRPDHVGMHLSZ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one
Reactant of Route 2
(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one
Reactant of Route 3
Reactant of Route 3
(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one
Reactant of Route 4
(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one
Reactant of Route 5
Reactant of Route 5
(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one
Reactant of Route 6
(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one
Customer
Q & A

Q1: How does PF-3644022 interact with MK2 and what are the downstream effects of this interaction?

A1: this compound acts as a potent, ATP-competitive, and reversible inhibitor of MK2. [, ] By binding to the ATP-binding pocket of MK2, this compound prevents the phosphorylation of downstream targets of MK2, such as heat shock protein 27 (HSP27). [] This inhibition of MK2 activity disrupts the signaling pathway responsible for the production of pro-inflammatory cytokines like TNFα and IL-6. [, , ] In the context of fibrosis, this compound has been shown to reduce the expression of fibrosis-related genes, potentially by interfering with the TGF-β1/p38 pathway and SMAD2/3 signaling. [, ]

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A2: While detailed SAR studies are limited in the provided literature, modifications to the benzothiophene core of this compound were explored during its development. [] These modifications aimed to optimize the compound's potency, selectivity, and overall drug-like properties. Further research is necessary to fully elucidate the impact of specific structural modifications on the activity and selectivity profile of this compound.

Q3: What is the evidence for the in vitro and in vivo efficacy of this compound?

A3: this compound has demonstrated efficacy in various in vitro and in vivo models. In human U937 monocytic cells and peripheral blood mononuclear cells, this compound effectively inhibits TNFα production. [] The compound also blocks TNFα and IL-6 production in LPS-stimulated human whole blood. [] In vivo, this compound exhibits oral efficacy in rat models of both acute LPS-induced TNFα production and chronic streptococcal cell wall-induced arthritis. [] Additionally, studies using a chronic IL-10 knockout colitis murine model, relevant to Crohn's Disease, showed that this compound treatment decreased intestinal fibrosis. []

Q4: What are the potential therapeutic applications of this compound based on the research?

A4: The research suggests that this compound holds potential therapeutic value in conditions characterized by excessive inflammation and fibrosis. This includes:

  • Inflammatory diseases: By inhibiting MK2 and downstream pro-inflammatory cytokine production, this compound could be beneficial in conditions like rheumatoid arthritis and Crohn's disease. [, ]
  • Fibrosis: Research suggests that this compound may reduce fibrosis in diseases like Crohn's disease, potentially by interfering with profibrotic signaling pathways within mesenchymal cells. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。